molecular formula C7H11ClN2 B1492676 4-(2-chloroethyl)-3-ethyl-1H-pyrazole CAS No. 2092038-77-0

4-(2-chloroethyl)-3-ethyl-1H-pyrazole

Cat. No.: B1492676
CAS No.: 2092038-77-0
M. Wt: 158.63 g/mol
InChI Key: RCAVPXXSWATLQV-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-3-ethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-3-ethyl-1H-pyrazole typically involves the reaction of 3-ethyl-1H-pyrazole with 2-chloroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution Reactions: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include dihydropyrazoles.

Scientific Research Applications

4-(2-chloroethyl)-3-ethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-3-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of biological processes. This compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloroethyl)-1H-pyrazole: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-ethyl-1H-pyrazole: Lacks the chloroethyl group, making it less reactive in substitution reactions.

    4-(2-bromoethyl)-3-ethyl-1H-pyrazole: Similar structure but with a bromoethyl group, which may have different reactivity and biological effects.

Uniqueness

4-(2-chloroethyl)-3-ethyl-1H-pyrazole is unique due to the presence of both the chloroethyl and ethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-chloroethyl)-5-ethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-7-6(3-4-8)5-9-10-7/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAVPXXSWATLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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